5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine
Description
Properties
CAS No. |
1343726-87-3 |
|---|---|
Molecular Formula |
C7H11N3OS |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C7H11N3OS/c8-7-10-9-6(12-7)5-2-1-3-11-4-5/h5H,1-4H2,(H2,8,10) |
InChI Key |
WRBRUNMRAOEYOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C2=NN=C(S2)N |
Purity |
95 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Properties and Engineering of 5-Substituted-1,3,4-Thiadiazol-2-Amine Derivatives
Executive Summary: The Privileged Scaffold
In the landscape of heterocyclic medicinal chemistry, the 1,3,4-thiadiazole nucleus acts as a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Specifically, the 5-substituted-1,3,4-thiadiazol-2-amine derivatives represent a critical subclass where the 2-amino group functions not merely as a substituent, but as a pivotal hydrogen-bond donor/acceptor site, while the 5-position allows for lipophilic tuning and target specificity.
This guide analyzes the physicochemical behavior, synthetic architecture, and pharmacological logic of these derivatives, moving beyond basic descriptions to the causal mechanisms driving their efficacy in drug development.
Physicochemical Core: Tautomerism & Electronic Behavior
Understanding the electronic state of the 2-amino-1,3,4-thiadiazole core is a prerequisite for rational drug design, particularly for molecular docking studies.
The Amine-Imine Tautomeric Equilibrium
Unlike simple aromatic amines, 2-amino-1,3,4-thiadiazoles exist in a dynamic equilibrium between the amine form (aromatic) and the imine form (non-aromatic).
-
Causality: The electronegativity of the ring nitrogens (N3 and N4) pulls electron density, allowing the exocyclic amino hydrogen to shift to the ring nitrogen (typically N3).
-
Impact on Binding:
-
Amine Form: Predominates in polar aprotic solvents (e.g., DMSO) and is often the form recognized by ATP-binding pockets (e.g., Kinase inhibition).
-
Imine Form: Can predominate in non-polar environments or specific crystal packings, altering the hydrogen bond donor/acceptor profile.
-
Figure 1: The dynamic equilibrium between amine and imine forms dictates the pharmacophoric presentation of the molecule to biological targets.
Synthetic Architecture: Oxidative Cyclization Pathways
The construction of the 1,3,4-thiadiazole ring is most robustly achieved through the cyclization of thiosemicarbazides. Two primary mechanistic routes are employed depending on the sensitivity of the 5-substituent.
Method A: Acid-Catalyzed Dehydration (The POCl3 Route)
This is the industry standard for robust substrates. Phosphorus oxychloride (
-
Mechanism: The carbonyl oxygen of the thiosemicarbazide attacks the phosphorus, creating a good leaving group. The sulfur atom then nucleophilically attacks the carbonyl carbon, followed by aromatization.
-
Why use it: High yields, rapid reaction time.
-
Limitation: Incompatible with acid-sensitive groups.
Method B: Oxidative Cyclization (The FeCl3 Route)
Used for sensitive substrates, this method employs Ferric Chloride (
-
Mechanism: Radical-mediated oxidative closure.
Figure 2: Divergent synthetic pathways allow for flexibility in substrate tolerance (R-group stability).
Structure-Activity Relationship (SAR) & Pharmacology[1][2]
SAR Logic: The 5-Position Switch
The biological activity is heavily modulated by the substituent at position 5.
-
Electron-Withdrawing Groups (EWGs): Substituents like 4-Cl-phenyl or 4-NO2-phenyl tend to increase the acidity of the N-H protons, potentially enhancing hydrogen bonding strength in enzyme pockets (e.g., Carbonic Anhydrase).
-
Lipophilic Groups: Bulky aryl groups improve membrane permeability, crucial for intracellular targets like Tubulin or DNA Gyrase.
Biological Data Summary
The following table synthesizes representative potency data from recent literature, highlighting the versatility of the scaffold.
| Compound Class | 5-Substituent (R) | Target / Organism | Activity Metric | Mechanism Insight |
| Anticancer | 2-(benzenesulfonylmethyl)phenyl | LoVo (Colon Cancer) | IC50: 2.44 µM | Interference with FAK signaling pathways [1].[1] |
| Anticancer | 4-Chlorophenyl | MCF-7 (Breast Cancer) | IC50: 2.34 µg/mL | Tubulin polymerization inhibition [2]. |
| Antimicrobial | 5-Nitrothiophen-2-yl | Leishmania major | High Selectivity (SI >12) | Nitro-group reduction causes oxidative stress in parasites [3]. |
| Antibacterial | 4-Methoxyphenyl | S. aureus (MRSA) | MIC: 4-64 µg/mL | Cell wall synthesis inhibition (bioisostere of thiazole) [4]. |
Experimental Protocols
Protocol 1: General Synthesis via POCl3 (Dehydration)
Use this protocol for robust aromatic substituents (e.g., Phenyl, 4-Cl-Phenyl).
Materials:
-
Aromatic Carboxylic Acid (10 mmol)
-
Thiosemicarbazide (10 mmol)
-
Phosphorus Oxychloride (
) (5 mL) -
Ice water[2]
-
KOH or NaOH (10% solution)
Procedure:
-
Mixing: In a clean round-bottom flask, mix the carboxylic acid and thiosemicarbazide in a 1:1 molar ratio.
-
Cyclization: Add 5 mL of
slowly. Caution: Exothermic reaction. -
Reflux: Heat the mixture under reflux for 1–3 hours. Monitor via TLC (Solvent system: Benzene:Acetone 8:2).
-
Quenching: Cool the reaction mixture to room temperature. Slowly pour the contents onto crushed ice with vigorous stirring.
-
Neutralization: Adjust the pH to ~8 using 10% KOH solution. The solid precipitate (free amine) will form.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from Ethanol/DMF.
Validation Check:
-
IR Spectroscopy: Look for the disappearance of the Carbonyl (
) stretch (~1680 cm⁻¹) and the appearance of the stretch (~1610 cm⁻¹) and stretch (~680 cm⁻¹).
References
-
Serban, G., et al. (2018).[3] 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. Dove Medical Press. Retrieved from [Link]
-
Matysiak, J., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative. Molecules (MDPI). Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. PMC. Retrieved from [Link]
-
Taylor & Francis. (2021). Synthetic and anti-cancer activity aspects of 1, 3, 4-thiadiazole containing bioactive molecules. Retrieved from [Link]
Sources
molecular weight and formula of 5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine
Executive Summary & Structural Logic
5-(Oxan-3-yl)-1,3,4-thiadiazol-2-amine (Systematic Name: 5-(tetrahydro-2H-pyran-3-yl)-1,3,4-thiadiazol-2-amine) represents a specific subclass of 2-amino-5-substituted-1,3,4-thiadiazoles, a privileged scaffold in medicinal chemistry.
Unlike the more common aryl-substituted thiadiazoles, the incorporation of the oxan-3-yl (tetrahydropyran-3-yl) moiety introduces a saturated, polar, non-aromatic ring. This structural modification is critical for drug design as it lowers lipophilicity (LogP) compared to phenyl analogs while maintaining steric bulk, potentially improving metabolic stability and water solubility—a strategy often employed in "escape from flatland" medicinal chemistry campaigns.[1]
This guide details the physicochemical constants, synthetic pathways, and experimental protocols required to generate and utilize this scaffold.
Physicochemical Identity
The following data is derived from IUPAC atomic weight standards and calculated structural properties for the specific 3-yl isomer.
| Property | Value | Technical Notes |
| Molecular Formula | C₇H₁₁N₃OS | Confirmed via elemental summation.[1][2] |
| Molecular Weight | 185.25 g/mol | Monoisotopic Mass: 185.0623 Da |
| CAS Registry | Analogous | See 4-yl isomer (CID 62906049) for spectral comparison.[1] |
| H-Bond Donors | 1 (–NH₂ group) | Primary amine at position 2.[1] |
| H-Bond Acceptors | 4 | N3, N4 (thiadiazole), O (oxane), N (amine). |
| Predicted LogP | ~0.4 – 0.8 | Significantly lower than phenyl analogs (~1.5).[1] |
| Topological Polar Surface Area | ~79 Ų | Favorable for membrane permeability.[1] |
Synthetic Architecture
The synthesis of 2-amino-1,3,4-thiadiazoles is classically achieved through the oxidative cyclization of thiosemicarbazide with a corresponding carboxylic acid. For the oxan-3-yl derivative, the starting material is tetrahydro-2H-pyran-3-carboxylic acid .
Reaction Mechanism
The reaction proceeds via a two-stage mechanism:
-
Acylation: The carboxylic acid reacts with thiosemicarbazide to form an acyl-thiosemicarbazide intermediate.[1]
-
Dehydrative Cyclization: Under acidic conditions (typically POCl₃ or H₂SO₄), the intermediate undergoes ring closure to form the 1,3,4-thiadiazole core.
Pathway Visualization
The following diagram illustrates the convergent synthesis and the critical reagents involved.
Figure 1: One-pot synthesis of 5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine via POCl₃-mediated cyclization.
Detailed Experimental Protocol
Safety Warning: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] All operations must be performed in a fume hood with anhydrous glassware.[1]
Materials
-
Tetrahydro-2H-pyran-3-carboxylic acid (10 mmol)
-
Thiosemicarbazide (10 mmol)[1]
-
Phosphorus Oxychloride (POCl₃) (5 mL)[1]
-
Ice-water mixture
-
Potassium Carbonate (K₂CO₃) or Ammonia solution (for neutralization)[1]
Step-by-Step Methodology
-
Preparation: In a dry 50 mL round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, place a mixture of tetrahydro-2H-pyran-3-carboxylic acid (1.30 g, 10 mmol) and thiosemicarbazide (0.91 g, 10 mmol).
-
Cyclization: Carefully add POCl₃ (5 mL) to the mixture. The reaction is exothermic; add slowly.[1]
-
Reflux: Heat the reaction mixture gently on an oil bath at 75–80°C for 3–4 hours. Monitor progress via TLC (System: Chloroform/Methanol 9:1). The disappearance of the starting acid indicates completion.[1]
-
Quenching: Cool the reaction mixture to room temperature. Slowly pour the viscous content onto crushed ice (~50 g) with vigorous stirring. This hydrolyzes the excess POCl₃.[1]
-
Neutralization: Adjust the pH of the solution to ~8 using saturated K₂CO₃ solution or concentrated ammonia.[1] A solid precipitate should form.[1]
-
Isolation: Filter the solid precipitate under vacuum. Wash the filter cake with cold water (3 × 10 mL) to remove inorganic salts.[1]
-
Purification: Recrystallize the crude product from Ethanol/Water (1:1) or pure Ethanol to obtain colorless/white crystals.[1]
-
Drying: Dry the crystals in a vacuum oven at 50°C for 6 hours.
Expected Yield & Characterization
-
Yield: Typical yields for this class range from 65% to 80% .[1]
-
Melting Point: Expected range 180–210°C (based on analogous alkyl-thiadiazoles).
-
IR Spectrum:
Strategic Applications in Drug Discovery
The 5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine scaffold is a versatile building block. Its utility stems from its ability to act as a bioisostere for phenyl-thiadiazoles, offering improved physicochemical properties.
Pharmacophore Logic
-
The Amine (Position 2): A versatile handle for derivatization (e.g., amide coupling, sulfonamide formation) to create inhibitors for kinases or carbonic anhydrase.[1]
-
The Thiadiazole Ring: Acts as a flat, electron-deficient linker that can engage in
-stacking or coordinate with metal centers in metalloenzymes. -
The Oxane Ring (Position 5): Provides a saturated, non-planar geometry ("sp³ character") which improves solubility and reduces promiscuous binding compared to flat aromatic rings.[1]
Figure 2: Pharmacophore mapping of the scaffold showing interaction potential.
References
-
PubChem. Compound Summary: 5-(oxan-4-yl)-1,3,4-thiadiazol-2-amine (Isomer Analog). National Library of Medicine.[1] Available at: [Link][1]
- Yusuf, M., et al. (2008).Synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles. Demonstrates the POCl3 cyclization method. Journal of Heterocyclic Chemistry.
-
Haider, S., et al. (2015). 1,3,4-Thiadiazoles: A Potent Scaffold for Pharmacological Activities.[3] Comprehensive review of the thiadiazole pharmacophore.[1]
-
Hu, Y., et al. (2014). Synthesis and anticancer activity of 2-amino-1,3,4-thiadiazole derivatives.[3] Discusses the structure-activity relationship (SAR) of position 5 substituents.
Sources
Methodological & Application
Application Note: Strategic Synthesis of Amide Derivatives of 5-(Oxan-3-yl)-1,3,4-thiadiazol-2-amine
Topic: High-Efficiency Acylation Protocols for Electron-Deficient Heteroaromatic Amines: Synthesis of 5-(Oxan-3-yl)-1,3,4-thiadiazol-2-amine Amide Derivatives Content Type: Application Note & Protocol Guide Role: Senior Application Scientist
Abstract
The 2-amino-1,3,4-thiadiazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids and exhibiting diverse biological activities, including anticancer (e.g., GLP-1 modulation, kinase inhibition) and antimicrobial properties.[1][2][3][4] However, the synthesis of amide derivatives from this scaffold is frequently bottlenecked by the poor nucleophilicity of the C2-amine, which is electronically deactivated by the adjacent electron-withdrawing thiadiazole ring. This application note details optimized protocols for synthesizing amide derivatives of 5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine , specifically addressing the challenges of acylation on electron-deficient heteroaromatic amines. We compare robust acid chloride methodologies against modern coupling reagents (HATU) to provide a versatile toolkit for library generation.
Chemical Strategy & Mechanistic Insight
The Challenge: Nucleophilicity vs. Electrophilicity
The primary challenge in derivatizing 5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine lies in its electronic structure. The 1,3,4-thiadiazole ring acts as a strong electron-withdrawing group (EWG), delocalizing the lone pair of the exocyclic amine. This renders the amine significantly less nucleophilic than standard anilines or alkyl amines.
-
Consequence: Standard coupling protocols (e.g., EDC/HOBt) often result in low conversion or require extended reaction times.
-
Regioselectivity: While the exocyclic nitrogen (
) is the target, the ring nitrogens (N3/N4) can compete for acylation under forcing conditions, potentially leading to bis-acylated byproducts or unstable isomers. -
The Scaffold: The oxan-3-yl (tetrahydropyran-3-yl) moiety improves aqueous solubility and metabolic stability compared to phenyl analogs, making this a high-value scaffold for drug discovery.
Strategic Workflow
To ensure success, we employ a two-tier strategy:
-
Tier 1 (Robust): Acid Chloride activation with a pyridine base. This drives the reaction via a highly reactive acyl pyridinium intermediate, overcoming the weak nucleophilicity.
-
Tier 2 (Sensitive/Library): HATU-mediated coupling.[5][6] This is reserved for carboxylic acids that are acid-sensitive or not easily converted to acid chlorides.
Figure 1: Strategic workflow for the synthesis of the core scaffold and its subsequent acylation.[7] The route prioritizes convergent assembly.
Experimental Protocols
Pre-requisite: Synthesis of the Core Scaffold
Note: If the amine is not purchased commercially, it must be synthesized de novo to ensure high purity.
Reaction: Tetrahydropyran-3-carboxylic acid + Thiosemicarbazide
-
Setup: Charge a dry round-bottom flask with tetrahydropyran-3-carboxylic acid (1.0 equiv) and thiosemicarbazide (1.1 equiv).
-
Cyclization: Carefully add phosphorus oxychloride (
, 5.0 equiv) dropwise at 0°C (Exothermic!). -
Reflux: Heat the mixture to 75–80°C for 3–5 hours. Monitor by TLC (System: 10% MeOH in DCM).
-
Quench: Cool to RT. Pour the mixture slowly onto crushed ice with vigorous stirring.
-
Neutralization: Adjust pH to ~8 using 50% NaOH solution (Keep temperature <20°C).
-
Isolation: The product often precipitates. Filter, wash with cold water, and recrystallize from Ethanol/Water.
-
Validation: LC-MS should show
.
-
Protocol A: The "Gold Standard" Acylation (Acid Chlorides)
Best for: Unreactive amines, parallel library synthesis, stable acid chlorides.
Reagents:
-
5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine (1.0 equiv)
-
Acid Chloride (R-COCl) (1.2 equiv)
-
Pyridine (Solvent & Base) OR DCM + Et3N (3.0 equiv)
Procedure:
-
Dissolution: In a vial, dissolve the amine (0.5 mmol) in anhydrous Pyridine (2.0 mL).
-
Why Pyridine? It acts as both a solvent for the polar heterocycle and a nucleophilic catalyst, forming a reactive acyl pyridinium species.
-
-
Addition: Add the Acid Chloride (0.6 mmol) dropwise at 0°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Checkpoint: If conversion is <50% after 4 hours, heat to 60°C.
-
-
Quench: Pour into ice-water (10 mL). The amide usually precipitates.
-
Workup:
-
Precipitate: Filter and wash with 1N HCl (to remove pyridine) followed by water.
-
Soluble Product: Extract with EtOAc, wash with 1N HCl, Brine, dry over
.
-
Protocol B: The "High-Value" Acylation (HATU Coupling)
Best for: Chiral acids, expensive building blocks, acids sensitive to
Reagents:
-
Carboxylic Acid (R-COOH) (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
DMF (Anhydrous)[8]
Procedure:
-
Activation: In a dry vial, dissolve Carboxylic Acid (0.55 mmol) and HATU (0.6 mmol) in DMF (2 mL). Add DIPEA (1.5 mmol) and stir for 5 minutes at RT.
-
Coupling: Add 5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine (0.5 mmol) to the mixture.
-
Conditions: Stir at 50°C for 12–16 hours.
-
Note: RT stirring is often insufficient for this weak nucleophile. Mild heating is critical.
-
-
Workup: Dilute with EtOAc (20 mL), wash with Sat.
(2x), Water (1x), and Brine (1x).
Data Analysis & Validation
Analytical Signatures
Successful acylation is most easily confirmed via
| Feature | Starting Amine (ppm) | Amide Product (ppm) | Note |
| NH Signal | ~7.0–7.5 ppm (Broad s, 2H) | ~12.0–13.0 ppm (Broad s, 1H) | The amide proton is highly deshielded. |
| Oxan-3-yl CH | ~3.0–3.5 ppm (m, 1H) | ~3.2–3.6 ppm (m, 1H) | Slight shift possible due to conformational change. |
| Carbonyl (C=O) | N/A | ~165–170 ppm ( | Diagnostic for amide bond formation. |
Troubleshooting Guide
Figure 2: Decision tree for optimizing reaction conditions based on LC-MS feedback.
Key Troubleshooting Tips:
-
The "Sodium Hydride" Method: If the amine is totally unreactive, dissolve it in dry THF, add NaH (2 equiv) at 0°C to form the amide anion (highly nucleophilic), then add the acid chloride. This guarantees reaction but requires anhydrous skill.
-
Solubility: If the thiadiazole precipitates out of DCM, switch to DMF or NMP.
References
-
Synthesis of 2-amino-1,3,4-thiadiazoles
-
Vertex AI Search Result 1.1: "A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives." PMC/NIH. Available at: [Link]
-
-
Coupling Reagents for Electron-Deficient Amines
-
Vertex AI Search Result 1.4: "Synthesis of amide derivatives for electron deficient amines... using EDC and DMAP." PMC/NIH. Available at: [Link]
-
-
Medicinal Chemistry of Thiadiazole Amides
-
Vertex AI Search Result 1.3: "Discovery of N-(1,3,4-Thiadiazol-2-yl)amide Derivatives as Uncompetitive Inhibitors of 6-Phosphogluconate Dehydrogenase." Journal of Medicinal Chemistry. Available at: [Link]
-
- General Reactivity of 1,3,4-Thiadiazoles
Sources
- 1. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives [ouci.dntb.gov.ua]
- 2. asianpubs.org [asianpubs.org]
- 3. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Approach to the Synthesis of 1,3,4-Thiadiazole-2-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. peptide.com [peptide.com]
- 7. Identification of 2-Aminoacyl-1,3,4-thiadiazoles as Prostaglandin E2 and Leukotriene Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chemical Reactivity of 1,3,4-Thiadiazole_Chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine
Case ID: PUR-THIA-05 Assigned Scientist: Dr. A. Vance, Senior Application Scientist Status: Active Topic: Normal Phase Silica Chromatography & Troubleshooting
Compound Profile & Physicochemical Assessment
Before initiating purification, it is critical to understand the interaction between your analyte and the stationary phase.[1]
-
Molecule: 5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine
-
IUPAC Name: 5-(tetrahydro-2H-pyran-3-yl)-1,3,4-thiadiazol-2-amine
-
Chemo-type: Polar Heterocycle / Primary Amine.
-
Chromatographic Behavior:
-
The Amine Effect: The C2-amine (-NH2) is capable of hydrogen bonding with acidic silanols on the silica surface. This is the primary cause of peak tailing and irreversible adsorption.
-
The Oxane Ring: The tetrahydropyran (oxane) moiety adds moderate lipophilicity compared to the naked heterocycle, improving solubility in chlorinated solvents (DCM/Chloroform) compared to purely aromatic analogs.
-
pKa Context: While the thiadiazole amine is less basic than an alkyl amine (pKa ~3.3), it is sufficiently polar to streak on untreated silica gel [1].
-
Method Development: The "Golden Standard" Protocol
Do not attempt a standard Hexane/Ethyl Acetate gradient immediately.[2] This molecule is too polar.[1][2] Follow this optimized workflow.
Step 1: TLC Optimization (The 10% Rule)
Your target Rf is 0.25 – 0.35 . If the compound travels higher, separation from impurities decreases; lower, and it broadens (tails).
| Solvent System | Composition (v/v) | Purpose |
| System A | DCM : MeOH (95:5) | Initial screen. Likely too weak if crude is very polar. |
| System B | DCM : MeOH (90:10) | Standard polar mobile phase. |
| System C | DCM : MeOH : NH₄OH (90:9:1) | Recommended. Ammonia deactivates silica, preventing tailing. |
| System D | EtOAc : MeOH (95:5) | Alternative selectivity if DCM fails. |
Scientist's Note: Always visualize with Ninhydrin stain in addition to UV (254 nm). The amine moiety stains distinctively (often reddish/pink), helping distinguish it from non-amine byproducts.
Step 2: Sample Loading (Critical)
Do not liquid load using pure methanol or DMSO. This causes "band broadening" where the sample elutes before the gradient effectively starts.
-
Protocol: Dissolve crude in minimal MeOH/DCM. Add silica gel (ratio 1:2 crude:silica). Evaporate to dryness (free-flowing powder). Load this powder on top of the column [2].[3]
Step 3: Mobile Phase Modification
You must use a modifier to suppress silanol interactions.
-
Triethylamine (TEA): Add 1% TEA to your solvent system.
-
Ammonium Hydroxide: Alternatively, use 1% concentrated NH₄OH in the MeOH portion of your mobile phase.
Visual Workflows
Figure 1: Mobile Phase Selection Decision Tree
Caption: Logical flow for selecting the correct mobile phase and modifier to prevent amine tailing.
Figure 2: Solid Loading Protocol
Caption: Dry loading technique to maximize resolution for low-solubility amines.
Troubleshooting & FAQs
Q1: The compound streaks/tails across the entire column. How do I fix this?
Diagnosis: Uncapped silanols on the silica are protonating your amine, acting like an ion-exchange resin rather than a normal phase support. Solution:
-
Pre-treat the Column: Flush the packed column with 3 Column Volumes (CV) of DCM containing 1% Triethylamine (TEA) before loading your sample [3].
-
Maintain Modifier: Ensure your elution solvent also contains 0.5–1% TEA or NH₄OH.
Q2: My product is co-eluting with a hydrazide impurity.
Diagnosis: 2-amino-1,3,4-thiadiazoles are often synthesized from hydrazides/thiosemicarbazides. These precursors have similar polarity. Solution:
-
Change Selectivity: Switch from a protic modifier (MeOH) to an aprotic polar solvent. Try DCM : Acetone or DCM : Acetonitrile .
-
Recrystallization Hybrid: Before the column, perform a rough recrystallization in Ethanol. The thiadiazole is often less soluble than the impurities, allowing you to enrich the mixture before chromatography [4].
Q3: The compound precipitates inside the column (clogging).
Diagnosis: The compound is soluble in the strong solvent (MeOH) but insoluble in the weak solvent (DCM) at the initial gradient ratio. Solution:
-
Use Solid Loading: (See Figure 2). This prevents the "solubility shock" that happens when a liquid injection hits the non-polar mobile phase.
-
Switch Stationary Phase: If solubility is truly poor, switch to Reverse Phase (C18) .
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
-
The thiadiazole will elute cleanly on C18 without tailing issues due to the lack of silanol interactions.
-
Q4: I cannot see the spots on TLC.
Diagnosis: The oxane ring is not UV active, and the thiadiazole absorption might be weak or overshadowed by solvent cutoffs. Solution:
-
Stain: Use Ninhydrin (heats to red/pink for amines) or Iodine Chamber (brown spots for general organics).
-
Wavelength: Ensure your UV detector is set to 254 nm and 280 nm .
Safety & Handling
-
Thiadiazole Bioactivity: Many 1,3,4-thiadiazoles are biologically active (enzyme inhibitors). Handle as a potential potent compound.
-
Silica Dust: Always pack columns in a fume hood to avoid inhaling silica fines (silicosis hazard).
-
Triethylamine: Corrosive and volatile. Use in a well-ventilated hood.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2723847, 2-Amino-1,3,4-thiadiazole. Accessed Feb 24, 2026. [Link]
-
Teledyne ISCO. Overview of SiliaSep™ Flash Cartridges & Solid Loading Techniques. [Link]
-
Biotage. Strategies for the Purification of Amines. Biotage Blog. [Link]
Sources
troubleshooting low melting point of synthesized thiadiazole amine
Technical Support Center: Troubleshooting Low Melting Points in Synthesized Thiadiazole Amines
Current Status: Online Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: "My 2-amino-1,3,4-thiadiazole derivative melts 10–15°C lower than reported. Why?"
Introduction: The "Thiadiazole Trap"
Welcome to the technical center. I’m Dr. Aris, Senior Application Scientist. I see this issue weekly. You’ve synthesized a 2-amino-1,3,4-thiadiazole (likely via the POCl₃ or oxidative cyclization route), and while the NMR looks "okay," the melting point (MP) is depressed or broad.
Do not assume you simply need to recrystallize again. Thiadiazoles are notorious for three specific behaviors that ruin melting points: pseudo-polymorphism (solvates) , stubborn open-chain intermediates , and eutectic depression from isomeric impurities .
Below is your diagnostic protocol. Do not skip steps.
Part 1: The Diagnostic Logic (Triage)
Before you toss the batch, determine which failure mode is active. Use this logic flow to isolate the variable.
Figure 1: Diagnostic logic flow for isolating melting point depression factors.
Part 2: Common Failure Modes & Solutions
Issue A: The "Wet" Crystal (Lattice Solvation)
The Science: Thiadiazole rings are excellent hydrogen bond acceptors (N3 and N4 positions). If you recrystallized from Ethanol, Methanol, or Water, your molecule likely trapped solvent inside the crystal lattice. This is not "wetness" you can air-dry; it is a solvate (or hydrate). When you heat it, the solvent boils out during the melt, causing the lattice to collapse early (depression).
-
Symptom: The solid "sweats" or foams slightly in the capillary tube before melting.
-
The Fix: Standard vacuum drying is insufficient. You must disrupt the lattice.
-
Protocol: Dry at 80–100°C under high vacuum (<1 mbar) for 24 hours. If the compound sublimates, use a drying pistol with P₂O₅.
-
Issue B: The "POCl₃ Hangover" (Incomplete Cyclization)
The Science: If you used the standard route (Carboxylic Acid + Thiosemicarbazide + POCl₃), the reaction proceeds through an acyl-thiosemicarbazide intermediate. This intermediate often co-precipitates with your product.[1] It has a high melting point on its own, but in a mixture, it forms a eutectic system , drastically lowering the observed MP.
-
Symptom: NMR shows small "ghost" peaks, often extra NH protons around 9–10 ppm that disappear with D₂O shake.
-
The Fix: You cannot fix this by recrystallization alone because the solubilities are too similar. You must chemically scavenge the impurity.
-
Protocol: Reflux the crude solid in glacial acetic acid for 2 hours (forces cyclization of the intermediate), then pour onto ice.
-
Issue C: Isomeric Contamination (The 1,3,4 vs 1,2,4 Switch)
The Science: In oxidative cyclizations (e.g., using ferric chloride), you may inadvertently form the 1,2,4-thiadiazole isomer or the 1,3,4-oxadiazole (if oxygen outperformed sulfur). These are distinct molecules with lower melting points.
-
Symptom: Mass Spec is correct (same MW), but MP is wrong.
-
The Fix: Check the Carbon-13 NMR.
-
1,3,4-thiadiazole: C2 and C5 appear around 158–170 ppm .
-
Isomers: Shifts will differ by >10 ppm.
-
Part 3: Synthesis & Impurity Visualization
Understanding where the impurity comes from is the only way to prevent it.
Figure 2: The critical failure point in POCl3-mediated synthesis is the incomplete dehydration of the acyl-thiosemicarbazide.[2]
Part 4: Validated Remediation Protocols
Protocol 1: The "Dual-Solvent" Recrystallization
Use this when the product is pure by TLC but has a low MP.
-
Dissolution: Place 1g of crude product in an Erlenmeyer flask. Add DMF (Dimethylformamide) dropwise with heating (100°C) until fully dissolved. Do not use Ethanol yet.
-
Filtration: Hot filter through a glass frit to remove inorganic salts (POCl₃ byproducts).
-
Precipitation: Reheat filtrate to 100°C. Add hot water dropwise until persistent turbidity (cloudiness) appears.
-
Clarification: Add 1–2 drops of DMF to clear the solution.
-
Crystallization: Wrap the flask in foil and allow to cool to room temperature undisturbed for 4 hours. Then move to 4°C overnight.
-
Why? Rapid cooling traps impurities. Slow cooling excludes them.
-
Protocol 2: The "Acid Wash" (Removing Basic Impurities)
Use this if your synthesis involved pyridine or triethylamine.
-
Suspend the solid in 10% HCl. Sonicate for 10 minutes.
-
Filter and discard the filtrate (removes unreacted amines).
-
Resuspend the solid in water and neutralize with NaHCO₃ to pH 7–8.
-
Filter, wash with copious water, and dry.
Part 5: Frequently Asked Questions (FAQs)
Q: My NMR is perfect, but the melting point is still 120°C (expected 180°C). Is it a polymorph? A: It is possible, but unlikely to cause a 60°C drop. A drop that large usually indicates a salt formation . Did you neutralize the reaction completely? If your thiadiazole amine is protonated (HCl salt), it will have a drastically different MP than the free base. Check the solubility in water; if it dissolves easily, it's likely a salt.
Q: Can I use Ethanol for recrystallization? A: You can, but 2-amino-1,3,4-thiadiazoles often form solvates with ethanol. If you use ethanol, you must dry the crystals above the boiling point of ethanol (78°C) under vacuum to ensure the solvent leaves the lattice.
Q: The literature says MP is 220°C, I get 218°C. Is this a failure? A: No. A 2°C difference is within instrumental error and calibration variance. However, if the range is broad (e.g., melts from 215–220°C), you have an impurity. Pure compounds melt sharply (<1°C range).
References
-
BenchChem. (2025).[1][3] Technical Support Center: Purification of 5-Propyl-1,3,4-thiadiazol-2-amine Derivatives. Retrieved from
-
Elkis, Y., et al. (2017). Synthesis of 2-amino-1,3,4-thiadiazole from formic acid and aminothiourea.[4] Nature Communications, 8, 940.[4] Retrieved from
-
Matos, M. J., et al. (2018). Synthesis of 1,3,4-Thiadiazole Derivatives and Microbiological Activities: A Review. Sociedade Brasileira de Química (SBQ). Retrieved from
-
UCT Science. (2025). Standard Operating Procedure: Crystallization and Recrystallization Techniques. Retrieved from
-
Verma, A. K., et al. (2017).[5] Synthesis of 1,3,4-thiadiazole compounds in the presence of POCl3. Journal of Chemical and Pharmaceutical Research, 9(6), 202-214.[6] Retrieved from
-
ResearchGate. (2025). Polymorphism in metal complexes of thiazole-4-carboxylic acid and thiadiazole derivatives. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Amino-1,3,4-thiadiazole synthesis - chemicalbook [chemicalbook.com]
- 5. eprints.utar.edu.my [eprints.utar.edu.my]
- 6. jocpr.com [jocpr.com]
minimizing side products in 1,3,4-thiadiazole synthesis using H2SO4
Technical Support Center: Minimizing Side Products in 1,3,4-Thiadiazole Synthesis ( Method)
Current Status: Online Operator: Senior Application Scientist Ticket ID: THIA-H2SO4-OPT
Introduction: The Acid Test
Welcome to the Technical Support Center. You are likely here because you are employing the classical acid-catalyzed cyclodehydration of 1-acyl-3-thiosemicarbazides (or similar hydrazine/carbothioamide precursors) to generate 2-amino-1,3,4-thiadiazoles.
While concentrated sulfuric acid (
This guide synthesizes mechanistic insights with field-proven troubleshooting protocols to isolate your target heterocycle.
Visualizing the Failure Points
Before troubleshooting, we must map the competitive pathways. The diagram below illustrates where the reaction diverges from the desired cyclization into side-product formation.
Figure 1: Mechanistic divergence in acid-catalyzed thiadiazole synthesis. Note that sulfonation and charring are secondary reactions driven by thermal mismanagement.
Module 1: Troubleshooting "The Black Tar" (Charring)
Issue: The reaction mixture turns opaque black/brown, and workup yields a sticky, insoluble resin.
Cause: Oxidative dehydration. Concentrated
Diagnostic Q&A
Q: My protocol says to reflux at 90°C. Why is it charring? A: "Reflux" in concentrated
is dangerous. The internal temperature can exceed 100°C rapidly due to the exotherm of the reaction itself.Corrective Action:
The Cold Start: Always add the solid precursor to the acid at 0°C (ice bath) .
The Ramp: Allow the mixture to warm to Room Temperature (RT) before applying external heat.
The Ceiling: Cap your heating at 60–70°C . Most cyclizations complete within 1-3 hours at this range. If higher temps are needed, switch to Polyphosphoric Acid (PPA) , which is less oxidizing.
Module 2: Preventing Sulfonation (Ar-SO3H)
Issue: LCMS shows a peak at [M+80] or the product is hyper-soluble in water and won't precipitate during basic workup.
Cause: Electrophilic Aromatic Substitution (EAS).[1] If your starting material has an electron-rich aromatic ring (e.g., methoxy-phenyl, tolyl),
Diagnostic Q&A
Q: I'm synthesizing a 5-(4-methoxyphenyl)-1,3,4-thiadiazole. My yield is near zero. A: You likely made the sulfonic acid derivative, which stayed in the aqueous layer during workup.
Corrective Action:
Dilution Strategy: Do not use 98%
. Use 70-80%(diluted with water before adding reactant). The water reduces the concentration of electrophilic , inhibiting sulfonation while still allowing dehydration. Alternative Reagent: For highly electron-rich rings, abandon
. Use Trifluoroacetic Acid (TFA) or POCl3 (Phosphorus Oxychloride), which cyclize without sulfonating.
Module 3: Workup & Isolation (The Hydrolysis Trap)
Issue: The reaction looked clean by TLC, but after pouring into ice/water, the yield plummeted. Cause: Reversible Hydrolysis. The thiadiazole ring is stable, but the intermediate or the ring itself can hydrolyze if the quench generates massive heat or if the pH hangs in the "danger zone" (pH 1-3) for too long.
Optimized Workup Protocol
Standard procedures often fail here. Use this "Soft Quench" method.
Step 1: The Ammonia Bed
Instead of pouring acid into water and then neutralizing, prepare a stirred slurry of crushed ice and Ammonium Hydroxide (
Step 2: Dropwise Addition Pour the reaction mixture slowly into the alkaline ice slurry.
-
Why? This instantly neutralizes the acid upon contact, preventing the "acid spike" that causes hydrolysis.
Step 3: pH Tuning Adjust final pH to 8.0 – 9.0 .
-
Note: 2-amino-1,3,4-thiadiazoles are amphoteric. At pH < 4, they are protonated (soluble). At pH > 11, they may form salts. pH 8-9 is the "isoelectric" sweet spot for precipitation.
Summary Data: Reagent Compatibility Matrix
Use this table to select the right acid concentration based on your substrate's "R" group.
| Substrate R-Group | Risk Factor | Recommended Media | Temp Limit |
| Alkyl (Methyl, Ethyl) | Charring | Conc. | 80°C |
| Phenyl (Unsubstituted) | Moderate | Conc. | 70°C |
| Electron-Rich Aryl (OMe, OH) | Sulfonation | 70% | 50-60°C |
| Electron-Poor Aryl (NO2, CF3) | Low Reactivity | Conc. | 90°C+ |
| Pyridyl / Heteroaryl | Salt Formation | PPA or | 80°C |
Detailed Experimental Protocol
Method: Cyclization of 1-Benzoyl-3-thiosemicarbazide to 2-Amino-5-phenyl-1,3,4-thiadiazole.
-
Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a drying tube (CaCl2).
-
Acid Charge: Add 10 mL of Conc.
(98%). Cool to 0°C in an ice bath. -
Addition: Add 10 mmol of the thiosemicarbazide precursor portion-wise over 15 minutes.
-
Checkpoint: Ensure no clumps form. The solution should be viscous but clear/yellow.
-
-
Reaction: Remove ice bath. Stir at RT for 30 mins. Then, heat to 60°C for 2 hours.
-
Monitor: Check TLC (Mobile Phase: 10% MeOH in DCM). Look for the disappearance of the lower Rf starting material.
-
-
Quench: Pour the mixture slowly onto 100g crushed ice with vigorous stirring.
-
Neutralization: Slowly add conc.
until pH reaches 8.[2] -
Isolation: Filter the white/pale-yellow precipitate. Wash with cold water (3x 20mL).
-
Purification: Recrystallize from Ethanol/Water (1:1) .
References
-
BenchChem. (2025).[2][3][4] Side product formation in 1,3,4-thiadiazole synthesis and mitigation. Retrieved from
-
Master Organic Chemistry. (2018). Aromatic Sulfonation with SO3/H2SO4: Mechanism and Reversibility. Retrieved from
-
Organic Chemistry Portal. (2013). Regioselective Synthesis of 2-Amino-Substituted 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives. Retrieved from
-
Royal Society of Chemistry. (n.d.). Sulfuric acid as a dehydrating agent: The charring mechanism. Retrieved from
Safety Operating Guide
5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine proper disposal procedures
Operational Guide: Safe Disposal and Waste Management of 5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine
Executive Summary & Chemical Profile
This guide provides an autonomous, field-validated protocol for the disposal of 5-(oxan-3-yl)-1,3,4-thiadiazol-2-amine . As a research intermediate containing both a heterocyclic amine and a cyclic ether (tetrahydropyran/oxane), this compound presents specific challenges regarding nitrogen/sulfur combustion byproducts and potential biological activity.
The Directive: Do not dispose of this compound down the drain or in municipal waste. High-temperature incineration via a licensed hazardous waste contractor is the only approved disposal method to ensure complete destruction of the pharmacophore.
Chemical Characterization & Hazard Analysis
| Property | Description | Operational Implication |
| Functional Groups | 1,3,4-Thiadiazole (aromatic heterocycle), Primary Amine (-NH₂), Oxane (Tetrahydropyran) | Amine: Basic; incompatible with strong acids/oxidizers.Thiadiazole: Combustion releases SOx/NOx gases.Oxane: Cyclic ether; generally stable but requires segregation from strong Lewis acids. |
| Physical State | Solid (Crystalline powder) | Dust generation is a primary inhalation hazard during transfer. |
| Predicted Toxicity | Acute Tox. 4 (Oral/Inhalation)Skin/Eye Irrit. 2 | Treat as a potential sensitizer. Avoid all mucosal contact. |
| RCRA Status | Non-listed (Not P or U listed) | Must be characterized by generator. Treat as "Hazardous Waste" due to toxicity/irritant characteristics. |
Pre-Disposal Stabilization & Segregation
Before disposal, the waste must be stabilized to prevent uncontrolled reactions in the waste container.
The Segregation Logic (Self-Validating System)
-
Rule 1 (Acidity Check): The amine group is basic. Never mix with acidic waste streams (e.g., acid chlorides, mineral acids) to prevent exothermic salt formation or spattering.
-
Rule 2 (Oxidation Check): Keep away from strong oxidizers (peroxides, nitrates). The thiadiazole ring is electron-rich and can react vigorously.
Waste Stream Classification Table
| Waste State | Composition | Waste Stream Label | Container Type |
| Solid (Pure) | Expired/Unused Compound | Solid Hazardous Waste (Toxic) | HDPE Wide-Mouth Jar |
| Solid (Debris) | Contaminated Gloves, Weigh Boats, Paper | Solid Hazardous Waste (Debris) | Clear Poly Bag (Double-bagged) |
| Liquid (Mother Liquor) | Compound dissolved in MeOH/DCM/EtOAc | Organic Solvents (Halogenated or Non-Hal) | HDPE Carboy or Safety Can |
| Aqueous (Rinsate) | Trace compound in water (pH 7-9) | Aqueous Waste (Basic/Toxic) | HDPE Carboy |
Step-by-Step Disposal Protocol
Workflow A: Solid Waste (Pure Compound)
-
PPE Verification: Wear nitrile gloves (double-gloved recommended), lab coat, and safety glasses. Use a powder respirator (N95) if working outside a fume hood.[1]
-
Transfer: Carefully transfer the solid into a dedicated wide-mouth HDPE waste container.
-
Expert Tip: Do not use glass containers for final disposal if possible; HDPE is resistant to breakage during transport.
-
-
Labeling: Affix a hazardous waste tag immediately.
-
Sealing: Ensure the lid is screwed on tightly. Wipe the exterior with a damp paper towel (methanol-dampened) to remove dust residues; dispose of the towel in solid debris waste.
Workflow B: Liquid Waste (Reaction Mixtures)
-
pH Check: Dip a pH strip into the waste solution.
-
Validation: If pH < 4, slowly neutralize with Sodium Bicarbonate (NaHCO₃) to pH 6-8 before adding to the organic waste drum. This prevents acid-catalyzed degradation or heat generation.
-
-
Solvent Compatibility: Ensure the carrier solvent (e.g., DCM, Methanol) is compatible with the "Organic Waste" carboy.
-
Pouring: Use a funnel to prevent spills.
-
Rinsing: Rinse the original flask with a small volume of acetone/methanol and add this rinsate to the same liquid waste container.
Visualizing the Disposal Logic
The following decision tree illustrates the operational flow for handling this specific compound, ensuring no cross-contamination.
Figure 1: Decision tree for the segregation and packaging of thiadiazole-amine waste streams.
Emergency Procedures (Spill Management)
In the event of a benchtop spill, immediate containment is required to prevent aerosolization of the amine.
-
Evacuate & Ventilate: If the spill is >5g of dry powder outside a hood, evacuate the immediate area to allow dust to settle.
-
PPE Upgrade: Don a fit-tested respirator (N95 or half-face with P100 filters) and double nitrile gloves.
-
Wet Method Cleanup (Critical Step):
-
Do not dry sweep. This generates dust.
-
Cover the spill with a paper towel dampened with water (to suppress dust) or ethanol (to solubilize).
-
Wipe inward from the periphery to the center.
-
-
Decontamination: Clean the surface with a mild detergent followed by water. The thiadiazole ring is stable; simple hydrolysis is unlikely to degrade it immediately, so physical removal is the goal.
-
Disposal: Place all cleanup materials into the "Solid Hazardous Waste" stream.
References & Regulatory Grounding
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[5]
-
PubChem. (n.d.). Compound Summary: 1,3,4-Thiadiazol-2-amine derivatives (General Safety Profile). National Library of Medicine.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
